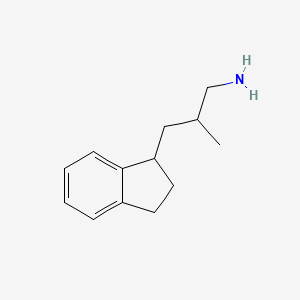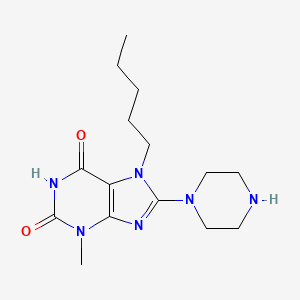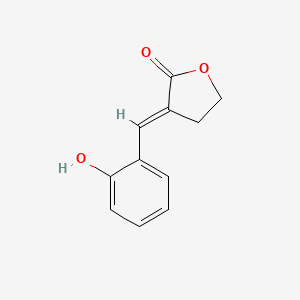
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one, also known as PQR309, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用机制
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. It inhibits the activity of PI3K, Akt, and mTOR, which are key components of this pathway. By doing so, 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
实验室实验的优点和局限性
One of the major advantages of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its potency and selectivity for the PI3K/Akt/mTOR pathway. This makes it a promising candidate for combination therapy with other anticancer drugs. However, one of the limitations of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. One potential application is in the treatment of brain tumors, where its ability to cross the blood-brain barrier could be particularly advantageous. Another direction is the development of combination therapies with other anticancer drugs, which could enhance the efficacy of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. Additionally, further studies are needed to determine the optimal dosing and administration of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one in vivo.
合成方法
The synthesis of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one involves the reaction of 5-fluoro-2-nitrobenzoic acid with 2-mercapto-N-(3-pyridinyl)-4-quinazolinamine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to yield 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one.
科学研究应用
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been extensively studied for its anticancer properties. It has shown potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. In addition, 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
属性
IUPAC Name |
5-fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-10(21)9-23-16-19-13-6-2-5-12(17)14(13)15(22)20(16)11-4-3-7-18-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUOFWOBSCIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)
![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B3002819.png)






